molecular formula C64H84FeN2O4P2 B12441407 (1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron

(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron

Cat. No.: B12441407
M. Wt: 1063.2 g/mol
InChI Key: JLZZZSGLLNEMEF-DFDXBSHASA-N
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Description

The compound (1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron is a complex organophosphorus compound It features a phosphanylcyclopentyl group, dimethylphenyl groups, and an iron center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of (4-methoxy-3,5-dimethylphenyl)phosphine with cyclopentyl halides under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride to facilitate the formation of the phosphanylcyclopentyl intermediate. This intermediate is then reacted with N,N-dimethyl-1-phenylmethanamine to form the final product. The iron center is introduced through a coordination reaction with an iron salt, such as iron(II) chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The iron center can participate in redox reactions, altering its oxidation state.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as or are commonly used.

    Reduction: Reducing agents like or are employed.

    Substitution: Electrophilic reagents such as or can be used under acidic conditions.

Major Products

    Phosphine oxides: from oxidation reactions.

    Reduced iron complexes: from reduction reactions.

    Substituted aromatic compounds: from electrophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, enhancing the reactivity and selectivity of catalytic processes.

Biology

In biological research, this compound is investigated for its potential as a biomimetic catalyst . Its ability to mimic the active sites of certain enzymes makes it a valuable tool in studying enzymatic reactions and developing new biocatalysts.

Medicine

In medicine, this compound is explored for its potential therapeutic applications . Its iron center and phosphanyl groups may interact with biological molecules, leading to the development of new drugs or diagnostic agents.

Industry

In industry, this compound is used in the synthesis of fine chemicals and pharmaceutical intermediates . Its reactivity and stability make it suitable for various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of the phosphanyl group to metal centers, facilitating various catalytic processes. The iron center can undergo redox reactions, altering its oxidation state and enabling electron transfer reactions. The aromatic rings can participate in π-π interactions and hydrophobic interactions with other molecules, enhancing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Tris(4-methoxy-3,5-dimethylphenyl)phosphine
  • Dimethylphenylphosphine
  • Triphenylphosphine

Uniqueness

Compared to similar compounds, (1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron is unique due to its iron center and phosphanylcyclopentyl group . These features provide enhanced stability and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C64H84FeN2O4P2

Molecular Weight

1063.2 g/mol

IUPAC Name

(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron

InChI

InChI=1S/2C32H42NO2P.Fe/c2*1-21-17-26(18-22(2)31(21)34-7)36(27-19-23(3)32(35-8)24(4)20-27)29-16-12-15-28(29)30(33(5)6)25-13-10-9-11-14-25;/h2*9-11,13-14,17-20,28-30H,12,15-16H2,1-8H3;/t2*28?,29?,30-;/m11./s1

InChI Key

JLZZZSGLLNEMEF-DFDXBSHASA-N

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)P(C2CCCC2[C@@H](C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P(C2CCCC2[C@@H](C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe]

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P(C2CCCC2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P(C2CCCC2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe]

Origin of Product

United States

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